Proglumide sodium

Description

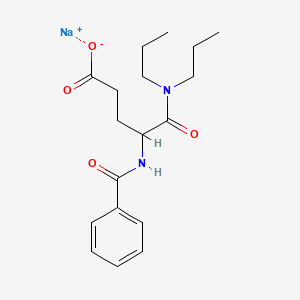

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMWGCINVOIJSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912821 | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99247-33-3 | |

| Record name | Proglumide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Proglumide Sodium in Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide sodium, a non-peptide derivative of glutaramic acid, functions as a non-selective antagonist for both cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors. Its primary mechanism of action in the central nervous system (CNS) involves the blockade of the excitatory effects of the neuropeptide cholecystokinin (CCK). This antagonism modulates several neuronal signaling pathways, most notably influencing dopaminergic and opioidergic systems. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and functional consequences of proglumide's activity in neurons. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism: Cholecystokinin Receptor Antagonism

Proglumide's principal action is its competitive antagonism at CCK receptors.[1][2][3] In the CNS, CCK functions as a neurotransmitter and neuromodulator, exerting primarily excitatory effects on neurons. By binding to CCK-A and CCK-B receptors, proglumide prevents the endogenous ligand CCK from binding and initiating downstream signaling cascades.[3]

Receptor Binding Affinity

Proglumide exhibits a relatively low affinity for CCK receptors compared to other more potent and selective antagonists.[4] The available quantitative data on its binding affinity and inhibitory concentrations are summarized below. It is important to note that affinity values can vary depending on the tissue, radioligand, and experimental conditions used.

| Parameter | Receptor/System | Value | Species | Reference |

| IC50 | CCK Receptor (binding of 125I-CCK-33) | 0.8 mM | Rat | |

| EC50 | Inhibition of CCK-stimulated insulin release | 1.2 ± 0.4 mM | Rat | |

| IC50 | Inhibition of [3H]-thymidine incorporation | 6.5 mM | Human (HT29 cells) | |

| Interaction | μ-opioid binding sites | 13% competition at 100 μM | Guinea Pig | |

| Interaction | κ-opioid binding sites | 17% competition at 100 μM | Guinea Pig | |

| Interaction | δ-opioid binding sites | No interaction | Guinea Pig | |

| Interaction | CCK binding sites (brain sections) | No interaction at 100 μM | Rat |

Note: The lack of interaction at CCK sites in rat brain sections at 100 μM in one study contrasts with its known antagonist activity and may reflect specific experimental conditions or the use of a particular radioligand.

Downstream Signaling Pathways

CCK receptors are G-protein coupled receptors (GPCRs). Upon activation by CCK, they initiate intracellular signaling cascades through the activation of specific G-proteins. Proglumide, by blocking the receptor, prevents these downstream events.

-

CCK-A (CCK1R): This receptor subtype predominantly couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). CCK-A receptors can also couple to Gs, Gi, and G13 proteins.

-

CCK-B (CCK2R): This is the primary CCK receptor subtype in the brain and couples to both Gq/11 and Gi/o proteins. The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

By antagonizing both receptor subtypes, proglumide can be expected to inhibit both the PLC/IP3/Ca2+ and the adenylyl cyclase/cAMP signaling pathways that are activated by CCK.

Modulation of Neuronal Systems

Proglumide's blockade of CCKergic neurotransmission has significant implications for other major neurotransmitter systems, particularly the dopaminergic and opioidergic systems.

Dopaminergic System

CCK is co-localized with dopamine in mesolimbic and mesocortical neurons and is known to modulate dopamine release. By antagonizing CCK receptors, proglumide can influence dopamine-mediated behaviors. Studies have shown that proglumide can block the excitatory effects of CCK on midbrain dopaminergic neurons.

Opioidergic System and Analgesia

One of the most studied effects of proglumide is its potentiation of opioid-induced analgesia. Endogenous CCK is thought to act as a physiological antagonist to the opioid system. By blocking CCK receptors, proglumide effectively removes this "brake" on opioid signaling, thereby enhancing the analgesic effects of both endogenous and exogenous opioids like morphine. This suggests a "cross-talk" between the CCK and opioid GPCR signaling pathways. Some evidence also suggests that proglumide may have weak agonist activity at delta-opioid receptors, which could contribute to its analgesic-potentiating effects.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a general framework for determining the binding affinity (Ki) of proglumide for CCK receptors in brain tissue.

Objective: To determine the inhibitory constant (Ki) of proglumide for CCK receptors in a specific brain region (e.g., cortex, striatum).

Materials:

-

Brain tissue from the desired species (e.g., rat, mouse).

-

Radiolabeled CCK receptor ligand (e.g., [125I]CCK-8).

-

This compound.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: a. Dissect the brain region of interest on ice. b. Homogenize the tissue in ice-cold homogenization buffer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. e. Resuspend the pellet in fresh homogenization buffer and repeat the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Binding Assay: a. In a series of tubes, add a fixed concentration of the radiolabeled ligand. b. Add increasing concentrations of proglumide. c. To determine non-specific binding, add a high concentration of a non-labeled CCK receptor agonist or antagonist to a separate set of tubes. d. Add the membrane preparation to each tube to initiate the binding reaction. e. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Separation and Counting: a. Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding at each proglumide concentration by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the proglumide concentration. c. Determine the IC50 (the concentration of proglumide that inhibits 50% of the specific binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol provides a general outline for measuring the effect of proglumide on dopamine release in a specific brain region of a freely moving animal.

Objective: To determine if systemic or local administration of proglumide alters basal or stimulated dopamine levels in a brain region of interest (e.g., nucleus accumbens).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ED) system.

-

Anesthetic.

Procedure:

-

Surgical Implantation: a. Anesthetize the animal and place it in a stereotaxic apparatus. b. Surgically implant a guide cannula targeting the brain region of interest. c. Secure the cannula with dental cement. d. Allow the animal to recover from surgery.

-

Microdialysis: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min) using a syringe pump. c. Allow for a stabilization period for the tissue to recover from the probe insertion. d. Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

Drug Administration: a. Administer proglumide systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). b. Continue collecting dialysate samples to measure changes in dopamine levels.

-

Sample Analysis: a. Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

-

Data Analysis: a. Express dopamine concentrations as a percentage of the baseline levels before drug administration. b. Use appropriate statistical tests to determine if proglumide significantly alters dopamine release.

Extracellular Single-Unit Recording

This protocol describes a general method for recording the activity of individual neurons and observing the effect of locally applied proglumide.

Objective: To determine if proglumide blocks the excitatory effects of CCK on the firing rate of specific neurons (e.g., dopaminergic neurons in the ventral tegmental area).

Materials:

-

Stereotaxic apparatus.

-

Recording microelectrode.

-

Multi-barreled micropipette for iontophoresis.

-

Iontophoresis pump.

-

Amplifier and data acquisition system.

-

Solutions of CCK, proglumide, and a control substance (e.g., glutamate).

-

Anesthetic.

Procedure:

-

Animal Preparation: a. Anesthetize the animal and place it in a stereotaxic apparatus. b. Perform a craniotomy over the brain region of interest.

-

Electrode Placement: a. Lower the recording microelectrode and the attached multi-barreled micropipette into the target brain region. b. Advance the electrode slowly until the spontaneous activity of a single neuron is isolated.

-

Drug Application and Recording: a. Record the baseline firing rate of the neuron. b. Apply CCK through one barrel of the micropipette using iontophoresis and record the change in firing rate. c. Apply proglumide through another barrel either before or during the CCK application to observe any antagonistic effects. d. Apply a control substance like glutamate to ensure the specificity of proglumide's effect.

-

Data Analysis: a. Generate firing rate histograms to visualize the changes in neuronal activity. b. Use statistical tests to compare the firing rates during baseline, CCK application, and proglumide with CCK application.

Conclusion

This compound's mechanism of action in neuronal signaling is centered on its non-selective antagonism of CCK-A and CCK-B receptors. This action inhibits the excitatory effects of endogenous CCK, thereby modulating key neurotransmitter systems, including the dopaminergic and opioidergic pathways. Its ability to potentiate opioid analgesia holds significant therapeutic potential. Further research is warranted to fully elucidate the specific downstream signaling consequences of proglumide's action in different neuronal populations and to explore its potential in a wider range of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate role of proglumide in the central nervous system.

References

Proglumide Sodium: A Non-Selective CCK Antagonist Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide Sodium, a derivative of glutaramic acid, is a widely recognized non-selective antagonist of cholecystokinin (CCK) receptors, exhibiting affinity for both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][2][3] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its role as a CCK antagonist has led to its extensive use as a research tool to investigate the physiological and pathological roles of the CCK system.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and nociception. It exerts its effects through two main G protein-coupled receptors: CCK1 and CCK2. This compound acts as a competitive antagonist at these receptors, blocking the downstream signaling cascades initiated by CCK. Its non-selective nature makes it a valuable tool for elucidating the combined effects of CCK receptor blockade.

Chemical Properties

| Property | Value |

| Chemical Name | Sodium 4-(benzoylamino)-5-(dipropylamino)-5-oxopentanoate |

| Molecular Formula | C18H25N2NaO4 |

| Molecular Weight | 356.39 g/mol |

| CAS Number | 99247-33-3 |

| Appearance | White or almost white crystalline powder |

| Solubility | Soluble in water |

Mechanism of Action

This compound competitively binds to both CCK1 and CCK2 receptors, preventing the endogenous ligand CCK from binding and activating them. This blockade inhibits the downstream signaling pathways associated with these receptors, leading to a reduction in CCK-mediated physiological effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Receptor/System | Value | Species | Reference |

| IC50 | CCK-A/CCK1 | ~15 µM | Guinea Pig | |

| IC50 | CCK-B/CCK2 | ~25 nM | Guinea Pig | |

| IC50 | CCK Receptors (SCLC cells) | 500,000 nM | Human | |

| IC50 | CCK-stimulated amylase release | 0.3-10 mM (dose-dependent inhibition) | Mouse | |

| IC50 | [3H]-thymidine incorporation (HT29 cells) | 6.5 mM | Human | |

| EC50 | Inhibition of CCK-induced insulin secretion | 1.2 ± 0.4 mM | Rat | |

| IC50 | 125I-CCK-33 binding to pancreatic islets | 0.8 mM | Rat |

Table 2: In Vivo Efficacy of this compound

| Assay | Effect | Dose | Species | Reference |

| Gastric Emptying | Acceleration by 12.8% | 150 mg/kg (i.p.) | Rat | |

| Antagonism of CCK8-induced effects | Reversal of increased plasma insulin and decreased glucose | 400 mg/kg (i.p.) | Rat |

Table 3: Pharmacokinetic Parameters of Proglumide in Humans (400 mg oral dose)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | |

| Cmax (Peak Plasma Concentration) | 7847 ng/mL (Healthy Controls) | |

| Elimination Half-life (t1/2) | ~3 hours (serum), ~24 hours (terminal) |

Signaling Pathways

Proglumide, by blocking CCK1 and CCK2 receptors, inhibits their downstream signaling cascades. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq and Gs proteins.

CCK1 Receptor Signaling

Activation of the CCK1 receptor typically leads to the activation of Gq, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The CCK1 receptor can also couple to Gs, leading to the activation of Adenylyl Cyclase (AC) and an increase in cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).

Caption: CCK1 Receptor Signaling Pathway and Proglumide Inhibition.

CCK2 Receptor Signaling

Similar to the CCK1 receptor, the CCK2 receptor also couples to Gq, initiating the PLC/IP3/DAG pathway. Additionally, the CCK2 receptor can couple to Gα12/13, leading to the activation of Rho GTPases and subsequent downstream effects on the cytoskeleton and gene expression.

Caption: CCK2 Receptor Signaling Pathway and Proglumide Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Competitive Binding Assay

This assay determines the affinity of proglumide for CCK receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Membrane preparation from cells or tissues expressing CCK receptors.

-

Radioligand (e.g., [125I]CCK-8).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates from a source rich in CCK receptors.

-

In a 96-well plate, add in the following order: 150 µL of membrane preparation, 50 µL of proglumide solution (or buffer for total binding), and 50 µL of radioligand.

-

To determine non-specific binding, add a saturating concentration of unlabeled CCK in place of proglumide.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters for 30 minutes at 50°C.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the proglumide concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Radioligand Competitive Binding Assay Workflow.

CCK-Stimulated Amylase Release Assay

This functional assay measures the ability of proglumide to inhibit CCK-induced amylase secretion from pancreatic acini.

Materials:

-

Isolated pancreatic acini.

-

Resuspension medium.

-

CCK-8 solutions of varying concentrations.

-

This compound solutions.

-

Multi-well plates.

-

Amylase activity assay kit.

-

Spectrophotometer.

Procedure:

-

Isolate pancreatic acini from mouse or rat pancreas.

-

Allow the acini to recover for 30 minutes.

-

Pre-incubate the acini with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the acini by adding different concentrations of CCK-8.

-

Incubate the plate for 30 minutes at 37°C with mild agitation.

-

Centrifuge the plate to pellet the acini.

-

Collect the supernatant, which contains the secreted amylase.

-

Determine the amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.

-

To determine total cellular amylase, lyse a separate set of acini.

-

Express the amylase release as a percentage of the total cellular amylase content.

-

Plot the amylase release against the CCK-8 concentration in the presence and absence of proglumide to demonstrate a rightward shift in the dose-response curve, indicative of competitive antagonism.

Charcoal Meal Gastric Emptying Assay

This in vivo assay assesses the effect of proglumide on gastric motility by measuring the transit of a charcoal meal.

Materials:

-

Rats or mice, fasted overnight with free access to water.

-

This compound solution.

-

Vehicle control.

-

Charcoal meal (e.g., 5% charcoal in 10% gum arabic solution).

-

Oral gavage needle.

Procedure:

-

Administer this compound or vehicle to the fasted animals via the desired route (e.g., intraperitoneal, oral).

-

After a specified pretreatment time (e.g., 60 minutes), administer a fixed volume of the charcoal meal orally (e.g., 2 mL/animal for rats).

-

After a set time (e.g., 15 minutes), euthanize the animals by cervical dislocation.

-

Open the abdomen and carefully remove the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pylorus.

-

Calculate the gastric emptying as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.

-

Compare the gastric emptying in the proglumide-treated group to the vehicle-treated group. An increase in the distance traveled indicates accelerated gastric emptying.

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of the cholecystokinin system. Its non-selective antagonism of both CCK1 and CCK2 receptors provides a unique pharmacological profile for studying the combined effects of CCK blockade. This guide has provided a comprehensive overview of its properties, quantitative data, and detailed experimental protocols to facilitate its effective use in a research setting. Further investigation into the nuanced downstream effects of proglumide and the development of more selective antagonists will continue to refine our understanding of CCK-mediated physiology and pathophysiology.

References

Proglumide Sodium: A Technical Whitepaper on Cholecystokinin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the cholecystokinin (CCK) receptor binding affinity of proglumide sodium. It consolidates quantitative data, details experimental methodologies from key studies, and visualizes relevant biological and experimental pathways to serve as a comprehensive resource.

Introduction: Proglumide as a CCK Receptor Antagonist

Proglumide is a non-peptide antagonist of cholecystokinin (CCK) receptors, specifically targeting both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][2][3][4][5] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its use has since been largely superseded by more potent medications. However, proglumide remains a valuable tool in scientific research for its ability to block CCK-mediated signaling pathways. It is characterized as a non-selective antagonist with a generally low affinity for both receptor subtypes. This low affinity necessitates its use at relatively high concentrations in experimental settings.

Quantitative Binding Affinity Data

The binding affinity of this compound for CCK receptors has been determined in various studies, primarily through competitive radioligand binding assays. The data consistently indicates a low, millimolar-range affinity.

| Receptor Subtype | Ligand | Test System | Radioligand | Affinity Metric (IC50) | Reference |

| CCK-B (CCK2) | Proglumide | Dispersed chief cells from guinea pig pancreas | ¹²⁵I-BH-CCK-8 or ¹²⁵I-gastrin-17-I | ~2 mM | Inferred from data |

| CCK (undifferentiated) | Proglumide | Rat pancreatic islets | ¹²⁵I-CCK-33 | 0.8 mM |

Note: The IC50 value for the CCK-B receptor is inferred from a study demonstrating that the selective antagonist L-365,260 (IC50 = 2 nM) is approximately 1,000,000 times more potent than proglumide in this system.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of proglumide's binding affinity for CCK receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.

Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of the specific binding of a radiolabeled CCK receptor agonist or antagonist.

Materials:

-

Biological Material: Membrane preparations from cells or tissues expressing CCK1 or CCK2 receptors (e.g., guinea pig pancreatic acini, transfected cell lines).

-

Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as ¹²⁵I-Bolton-Hunter-labeled CCK-8 (¹²⁵I-BH-CCK-8).

-

Test Compound: this compound.

-

Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Homogenize the tissue or cells expressing CCK receptors in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a series of tubes, add a constant concentration of the radioligand (e.g., ¹²⁵I-BH-CCK-8).

-

To these tubes, add increasing concentrations of unlabeled this compound (the competitor).

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCK receptor agonist).

-

-

Incubation:

-

Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of proglumide by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the proglumide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of proglumide that inhibits 50% of the specific binding of the radioligand.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of proglumide.

References

Proglumide Sodium: A Technical Guide for Investigating Gut-Brain Axis Communication

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut-brain axis is a complex, bidirectional communication network that links the emotional and cognitive centers of the brain with peripheral intestinal functions. Cholecystokinin (CCK), a peptide hormone released from enteroendocrine cells in the small intestine in response to food, is a key signaling molecule in this axis. It plays a crucial role in regulating digestion, satiety, and nociception through its interaction with CCK-A and CCK-B receptors located on vagal afferent neurons and in the central nervous system. Proglumide, a derivative of glutaramic acid, is a non-selective CCK receptor antagonist that competitively blocks both receptor subtypes.[1][2] This property makes proglumide sodium an invaluable pharmacological tool for elucidating the physiological roles of CCK in gut-brain signaling and for exploring its therapeutic potential in conditions like visceral hypersensitivity, functional gastrointestinal disorders, and as an adjunct to opioid analgesia.[1][3]

This technical guide provides an in-depth overview of the use of this compound in gut-brain axis research. It includes a summary of its pharmacological properties, detailed experimental protocols, and visualizations of key pathways and workflows to assist researchers in designing and executing their studies.

Mechanism of Action

Proglumide exerts its effects by competitively inhibiting the binding of CCK to its receptors, CCK-A (predominantly in the periphery, e.g., pancreas and gallbladder) and CCK-B (predominantly in the brain).[4] By blocking these receptors, proglumide can antagonize the downstream physiological effects of CCK, such as reduced food intake, delayed gastric emptying, and modulation of pain signals.

dot

Caption: Mechanism of Proglumide in blocking CCK-mediated satiety signaling.

Quantitative Data

The following tables summarize key quantitative data regarding the use of this compound in various experimental settings.

Table 1: In Vitro Receptor Binding and Functional Inhibition

| Parameter | Preparation | Species | Value | Reference |

| Ki | Pancreatic Acini | Mouse | 0.7 mM | |

| Ki | Brain Tissue | Mouse | 1.0 mM | |

| IC50 | 125I-CCK-8 Binding (SCLC cells) | Human | 500,000 nM | |

| IC50 | Basal [14C]aminopyrine accumulation | Rabbit | 1 x 10-2 M | |

| IC50 | HT29 cell proliferation | Human | 6.5 mM | |

| Inhibition | CCK-stimulated amylase release | Mouse | 0.3 - 10 mM (dose-dependent) | |

| Inhibition | CCK-8 gallbladder contraction | Rabbit | 3x10-4 to 3x10-3 M |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; SCLC: Small cell lung cancer.

Table 2: In Vivo Dosages and Administration Routes

| Animal Model | Application | Dosage | Route | Reference |

| Rat | Antagonism of CCK-induced satiety | 50 mg/ml | Intraperitoneal (IP) | |

| Rat | Antagonism of CCK-induced satiety | 50 µg/µl | Central (intrahypothalamic) | |

| Rat | Inhibition of meal-induced insulin sensitization | Dose-dependent | Intravenous (IV) | |

| Rat | Increase gastric emptying | 150 mg/kg | Intraperitoneal (IP) | |

| Rat | Antagonism of CCK-induced insulin/glucose effects | 400 mg/kg | Intraperitoneal (IP) | |

| Dog | Inhibition of pentagastrin-stimulated acid secretion | 300 mg/kg/hr | Intravenous (IV) | |

| Dog | Reversal of CCK-induced satiety | 3-300 mg/kg/hr | Intravenous (IV) | |

| Dog | Reversal of CCK-induced satiety | 0.1-10 mg/dog | Intra-third cerebroventricular | |

| Mouse | Antagonism of CCK-induced analgesia | 150 mg/kg | Intraperitoneal (IP) | |

| Human | Enhancement of opioid analgesia | Not specified | Not specified | |

| Human | Chronic Pancreatitis Pain | 1200 mg/day (400 mg, 3x daily) | Oral |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments investigating the gut-brain axis using this compound.

Protocol 1: Investigating CCK-Mediated Satiety in Rats

This protocol is designed to assess the ability of proglumide to block the satiety-inducing effects of exogenously administered or endogenously released CCK.

1. Animals and Housing:

- Adult male Sprague-Dawley rats (250-300g) are individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.

- Animals have ad libitum access to standard chow and water, unless otherwise specified.

- Handle animals daily for at least one week prior to the experiment to acclimate them to handling and injection procedures.

2. Experimental Groups:

- Group 1: Vehicle (Saline) + Vehicle (Saline)

- Group 2: Vehicle (Saline) + CCK-8 (e.g., 4 µg/kg)

- Group 3: this compound (e.g., 150 mg/kg) + Vehicle (Saline)

- Group 4: this compound (e.g., 150 mg/kg) + CCK-8 (e.g., 4 µg/kg)

3. Procedure:

- Fast rats for a predetermined period (e.g., 4-6 hours) before the dark cycle to ensure motivation to eat.

- Prepare fresh solutions of CCK-8 and this compound in sterile saline on the day of the experiment.

- Thirty minutes before the onset of the dark cycle, administer this compound or vehicle via intraperitoneal (IP) injection.

- Fifteen minutes before the dark cycle, administer CCK-8 or vehicle via IP injection.

- At the onset of the dark cycle, provide a pre-weighed amount of standard chow.

- Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes).

- Calculate the net food intake by subtracting the amount of spillage from the initial amount provided.

4. Data Analysis:

- Analyze food intake data using a two-way ANOVA (Factors: Proglumide treatment, CCK treatment) followed by post-hoc tests (e.g., Tukey's) to compare between groups.

- A significant interaction effect, where proglumide reverses the food intake suppression caused by CCK-8, would indicate successful antagonism.

dot

Caption: Experimental workflow for a CCK-induced satiety study using proglumide.

Protocol 2: In Vitro Amylase Release from Pancreatic Acini

This protocol assesses proglumide's ability to competitively inhibit CCK-stimulated amylase secretion from isolated pancreatic acini, a classic model for peripheral CCK-A receptor function.

1. Preparation of Pancreatic Acini:

- Euthanize a mouse (e.g., ICR strain) by cervical dislocation.

- Excise the pancreas and place it in an oxygenated HEPES-Ringer buffer.

- Digest the tissue with collagenase (e.g., 75 U/ml) in a shaking water bath at 37°C for 45-60 minutes.

- Gently disperse the acini by pipetting through tips of decreasing diameter.

- Filter the suspension through a nylon mesh and wash the acini by centrifugation (50g for 2 min) three times, resuspending in fresh buffer.

2. Amylase Secretion Assay:

- Resuspend the final acini pellet in HEPES-Ringer buffer containing 0.1% soybean trypsin inhibitor and 0.5% bovine serum albumin.

- Pre-incubate aliquots of the acini suspension with varying concentrations of this compound (e.g., 0, 0.3, 1, 3, 10 mM) for 15 minutes at 37°C.

- Stimulate amylase release by adding a range of CCK-8 concentrations (e.g., 10-12 to 10-8 M). A control group receives no CCK-8 to measure basal release.

- Incubate for 30 minutes at 37°C.

- Terminate the reaction by placing the tubes on ice and centrifuging at 10,000g for 2 min.

- Collect the supernatant for amylase measurement.

3. Measurement and Analysis:

- Measure amylase activity in the supernatant using a commercial assay kit (e.g., based on the cleavage of a chromogenic substrate).

- Express amylase release as a percentage of the total cellular amylase content (determined by lysing an aliquot of the acini suspension).

- Plot dose-response curves for CCK-8 in the presence of different proglumide concentrations. A rightward shift in the curve indicates competitive antagonism.

- Perform a Schild analysis to calculate the pA2 value, which quantifies the affinity of the antagonist.

Protocol 3: Electrophysiological Recording of Vagal Afferent Activity

This advanced protocol directly measures the effect of proglumide on the electrical activity of vagal afferent neurons, the primary pathway for gut-to-brain signaling.

1. Preparation:

- Anesthetize a rat or mouse according to approved institutional protocols.

- Isolate the cervical vagus nerve and place it in a recording chamber perfused with oxygenated artificial cerebrospinal fluid.

- Using fine forceps, tease apart the nerve bundle to isolate a small filament containing one or a few active sensory fibers.

2. Recording:

- Use an extracellular suction electrode to record action potentials from the nerve filament.

- Identify vagal afferent fibers by their response to peripheral stimuli (e.g., gentle probing of the stomach or duodenum) or by their characteristic conduction velocity.

- Establish a stable baseline recording of spontaneous activity.

3. Drug Application:

- Apply CCK-8 (e.g., via close arterial injection or added to the perfusate) to stimulate the vagal afferents and record the increase in firing rate.

- After a washout period and return to baseline, perfuse the preparation with this compound for a set duration (e.g., 10-15 minutes).

- Re-apply CCK-8 in the presence of proglumide.

4. Data Analysis:

- Use spike sorting software to isolate action potentials from single units.

- Calculate the firing frequency (spikes/second) before, during, and after drug application.

- Compare the CCK-8-induced increase in firing rate in the absence and presence of proglumide. A significant reduction in the CCK-8-evoked response demonstrates antagonism at the level of the primary afferent neuron.

dot

Caption: Workflow for electrophysiological recording of vagal afferent neurons.

Conclusion

This compound remains a cornerstone tool for investigating the role of CCK in the gut-brain axis. Despite its relatively low potency compared to newer, more selective antagonists, its broad-spectrum activity against both CCK-A and CCK-B receptors makes it highly effective for establishing the general involvement of CCK signaling in a given physiological or behavioral process. By using the quantitative data and detailed protocols provided in this guide, researchers can effectively employ proglumide to dissect the complex communication pathways between the gut and the brain, paving the way for new insights and the development of novel therapeutics for a range of disorders.

References

Proglumide Sodium's Modulation of Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide sodium, a non-peptide cholecystokinin (CCK) receptor antagonist, has demonstrated significant potential in modulating dopaminergic neurotransmission. This technical guide provides an in-depth analysis of the core mechanisms underlying proglumide's effects on dopamine release, with a particular focus on its interactions within the mesolimbic and nigrostriatal pathways. We present a comprehensive overview of the current understanding of CCK-dopamine interactions, detailed experimental protocols for investigating these effects, and a summary of quantitative data from key studies. Furthermore, this guide includes visualizations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of proglumide's pharmacological profile.

Introduction

Dopamine (DA) is a critical neurotransmitter involved in a myriad of physiological functions, including motor control, motivation, reward, and cognitive function. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Consequently, the modulation of dopamine release represents a key target for therapeutic intervention.

Cholecystokinin (CCK) is a neuropeptide that often co-exists with dopamine in midbrain neurons, particularly in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), which are the origins of the major dopamine pathways.[1][2] CCK exerts its effects through two main G-protein coupled receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2).[3] this compound acts as a non-selective antagonist at both CCK-A and CCK-B receptors, thereby inhibiting the actions of endogenous CCK.[4] This antagonism has been shown to modulate dopamine-mediated behaviors and neurotransmission, suggesting a therapeutic potential for proglumide in conditions characterized by dopaminergic dysregulation.

This guide will explore the intricate role of this compound in modulating dopamine release, providing researchers and drug development professionals with a detailed technical resource.

Mechanism of Action: Proglumide as a Modulator of Dopaminergic Systems

Proglumide's primary mechanism of action in the central nervous system is the blockade of CCK receptors.[4] The interaction between CCK and dopamine is complex, with CCK acting as a modulator of dopaminergic neuron activity.

CCK-Dopamine Co-localization and Interaction

CCK is co-localized with dopamine in a significant population of neurons in the VTA and SNc, which give rise to the mesolimbic and nigrostriatal dopamine pathways, respectively. This anatomical proximity allows for a direct modulatory influence of CCK on dopamine release.

-

Mesolimbic Pathway: This pathway, originating in the VTA and projecting to the nucleus accumbens (NAc), is crucial for reward and motivation. CCK has been shown to have both excitatory and facilitatory effects on dopamine neurons in this pathway.

-

Nigrostriatal Pathway: Projecting from the SNc to the dorsal striatum, this pathway is primarily involved in motor control.

The Role of CCK Receptors in Dopamine Modulation

Both CCK-A and CCK-B receptors are implicated in the modulation of dopamine release. Studies have shown that CCK-B receptors in the brain mediate the suppression of dopamine release, particularly when dopamine release is augmented. Proglumide, by blocking these receptors, can therefore disinhibit dopamine release, leading to an increase in extracellular dopamine levels or potentiation of the effects of dopamine agonists.

Signaling Pathways

The binding of CCK to its receptors initiates a cascade of intracellular signaling events. Both CCK-A and CCK-B receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can ultimately influence ion channel activity and neurotransmitter release machinery in dopamine neurons.

Quantitative Data on Proglumide's Effect on Dopamine Release

The following tables summarize quantitative data from various studies investigating the effects of proglumide on dopamine and its metabolites.

Table 1: Effect of Proglumide on Dopamine Release in the Nucleus Accumbens

| Species | Proglumide Dose & Route | Method | Effect on Dopamine Release | Reference |

| Rat | 10 mg/kg, i.v. | In vivo Electrochemistry | Blocked CCK-8S-induced reversal of apomorphine-inhibited DA release | |

| Rat | 20 µg, microinjection | Intracranial Self-Stimulation | Dose-dependently antagonized ICSS in caudal NAc |

Table 2: Effect of Proglumide on Dopamine Metabolites in Striatal and Limbic Regions

| Species | Proglumide Treatment | Brain Region | Metabolite | % Change from Control | Reference |

| Rat | Chronic (2 weeks) | Nucleus Accumbens | 3H-spiperone binding | Significant increase | |

| Rat | Acute | Striatum | DOPAC | Data not consistently reported in tabular format | |

| Rat | Acute | Striatum | HVA | Data not consistently reported in tabular format |

Note: Comprehensive quantitative data on the dose-response effects of proglumide on dopamine and its primary metabolites (DOPAC and HVA) presented in a tabular format is limited in the currently available literature. Further research is required to establish a more detailed quantitative profile.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of proglumide in modulating dopamine release.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal.

Objective: To measure changes in extracellular dopamine, DOPAC, and HVA levels in the nucleus accumbens or striatum following systemic or local administration of proglumide.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetic (e.g., isoflurane, urethane)

Procedure:

-

Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens, striatum). Allow the animal to recover for a specified period.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 15-20 minutes) to establish a stable baseline of dopamine and its metabolites.

-

Drug Administration: Administer proglumide via the desired route (e.g., intraperitoneal injection, or through the microdialysis probe for local administration).

-

Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period post-administration.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, DOPAC, and HVA.

-

Data Analysis: Express the post-drug concentrations as a percentage of the baseline average.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique with high temporal resolution used to measure rapid changes in dopamine concentration in vivo or in brain slices.

Objective: To measure real-time changes in dopamine release and uptake in response to proglumide administration.

Materials:

-

Carbon-fiber microelectrode

-

Ag/AgCl reference electrode

-

Potentiostat and headstage

-

Data acquisition software

-

Stimulating electrode (for evoked release)

-

This compound solution

Procedure:

-

Electrode Implantation: In an anesthetized animal or brain slice preparation, implant the carbon-fiber microelectrode in the target brain region. Place the reference electrode in contact with the tissue.

-

Baseline Recording: Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) to the microelectrode and record the background current.

-

Evoked Release (Optional): Use a stimulating electrode to electrically evoke dopamine release and record the resulting change in current.

-

Drug Application: Apply proglumide to the preparation (e.g., via perfusion in a slice preparation or systemic injection in vivo).

-

Post-Drug Recording: Record the changes in the voltammetric signal to measure alterations in dopamine release and uptake kinetics.

-

Data Analysis: Subtract the background current to isolate the faradaic current corresponding to dopamine oxidation. Convert current to concentration using a post-calibration of the electrode.

Conclusion

This compound, through its antagonism of CCK receptors, presents a compelling mechanism for the modulation of dopamine release. The co-localization of CCK and dopamine in key brain regions, coupled with the intricate signaling pathways involved, underscores the potential for proglumide to influence a range of dopamine-dependent behaviors and physiological processes. The experimental protocols detailed in this guide provide a framework for further elucidating the precise quantitative effects of proglumide on dopaminergic neurotransmission. While current quantitative data offers initial insights, further rigorous studies are necessary to fully characterize the dose-response relationships and therapeutic potential of proglumide in dopamine-related disorders. The continued investigation of proglumide and similar compounds will undoubtedly contribute to the development of novel therapeutic strategies for a variety of neurological and psychiatric conditions.

References

- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differential effects of proglumide on mesolimbic and nigrostriatal dopamine function - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumide Sodium's Effect on Endogenous Opioid Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated significant modulatory effects on endogenous opioid systems. This technical guide provides an in-depth analysis of proglumide's mechanism of action, its impact on opioid-induced analgesia and tolerance, and its direct interactions with opioid receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of pain, opioid pharmacology, and related therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of proglumide's potential as an adjunct to opioid therapy.

Introduction

The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their receptors (μ, δ, and κ), is a critical regulator of pain, reward, and various physiological processes. Exogenous opioids, such as morphine, are potent analgesics but their long-term use is hampered by the development of tolerance, dependence, and other adverse effects. Cholecystokinin (CCK), a neuropeptide found in both the gastrointestinal tract and the central nervous system, has been identified as a key physiological antagonist of the opioid system.[1][2] Proglumide sodium, by blocking CCK receptors, has emerged as a promising agent to enhance opioid analgesia and mitigate the development of tolerance.[1][2]

Mechanism of Action: CCK Receptor Antagonism

Proglumide acts as a non-selective antagonist at both CCK-A and CCK-B receptor subtypes.[3] The interaction between CCK and opioid systems is complex; opioid administration can lead to an increase in CCK levels, which in turn counteracts the analgesic effects of opioids, contributing to the development of tolerance. By blocking CCK receptors, proglumide effectively disinhibits the endogenous opioid system, thereby potentiating the effects of both endogenous and exogenous opioids.

Signaling Pathway of Proglumide's Modulation of Opioid Signaling

Quantitative Data

The following tables summarize key quantitative findings from various studies on proglumide's interaction with CCK and opioid systems.

Table 1: Proglumide Binding Affinity and Functional Activity

| Parameter | Receptor/System | Value | Species | Reference |

| IC50 | 125I-CCK-33 binding to pancreatic islets | 0.8 mM | Rat | |

| EC50 | Inhibition of CCK-stimulated insulin release | 1.2 ± 0.4 mM | Rat | |

| IC50 | Inhibition of 3H-thymidine incorporation in HT29 cells | 6.5 mM | Human |

Note: Lower IC50 and EC50 values indicate higher potency.

Table 2: Pharmacokinetic Parameters of Proglumide

| Parameter | Value | Species | Reference |

| Tmax (Oral) | ~1 hour | Human | |

| Cmax (Oral, 400 mg) | 7847 ng/mL (Healthy Controls) | Human | |

| Cmax (Oral, 400 mg) | 9721 ng/mL (Child-Pugh A Cirrhosis) | Human | |

| Cmax (Oral, 400 mg) | 10,635 ng/mL (Child-Pugh B Cirrhosis) | Human |

Table 3: Clinical Efficacy of Proglumide in Postoperative Pain

| Treatment Group | Mean Morphine Consumption (µg/kg/hr) | Pain Score Reduction | Reference |

| Morphine + Placebo (PCA) | 24.6 ± 9.5 to 28.0 ± 3.4 | - | |

| Morphine + Proglumide (PCA) | No significant difference | No significant difference | |

| 4 mg Morphine IV | - | Baseline | |

| 4 mg Morphine + 0.05 mg Proglumide IV | - | Significant increase in magnitude and duration of analgesia |

Direct Effects on Opioid Receptors

While proglumide's primary mechanism of action in modulating the opioid system is through CCK receptor antagonism, some evidence suggests a direct interaction with opioid receptors.

Delta-Opioid Receptor Agonism

In vitro studies have shown that proglumide can displace the delta-opioid agonist D-Ala-D-[Leu]5-enkephalin (DADLE) from its binding site, suggesting that proglumide may act as a delta-opioid receptor agonist. This effect was not observed with other CCK antagonists. However, specific binding affinity (Ki) values for proglumide at the delta-opioid receptor are not well-documented in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of proglumide's effects on the endogenous opioid system.

Radioligand Displacement Assay for Opioid Receptor Binding

This protocol is a generalized procedure for determining the binding affinity of a compound like proglumide to opioid receptors.

Objective: To determine the inhibition constant (Ki) of proglumide for μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligands: [3H]DAMGO (for μ-receptors), [3H]DPDPE (for δ-receptors), [3H]U-69,593 (for κ-receptors).

-

This compound solutions of varying concentrations.

-

Naloxone (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of proglumide.

-

In a 96-well plate, add the cell membrane preparation, the respective radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of naloxone (for non-specific binding), or a concentration of proglumide.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of proglumide (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Hot Plate Test for Analgesia

This protocol is a standard method for assessing the analgesic effects of drugs in rodents.

Objective: To evaluate the potentiation of morphine-induced analgesia by proglumide.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

Hot plate apparatus with adjustable temperature.

-

Morphine sulfate solution.

-

This compound solution.

-

Vehicle (e.g., saline).

Procedure:

-

Habituate the rats to the testing room and handling for at least 30 minutes before the experiment.

-

Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

-

Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each rat on the hot plate. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Administer vehicle, morphine, proglumide, or a combination of morphine and proglumide via the desired route (e.g., intraperitoneal injection).

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the latency to the nociceptive response.

-

Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between treatment groups to assess the analgesic effect and potentiation.

Tail-Flick Test for Analgesia and Tolerance

This is another common method for assessing spinal nociceptive reflexes.

Objective: To assess the effect of proglumide on the development of tolerance to morphine's analgesic effect.

Materials:

-

Male Wistar rats (200-250g).

-

Tail-flick apparatus with a radiant heat source.

-

Morphine sulfate solution.

-

This compound solution.

-

Vehicle (e.g., saline).

Procedure:

-

Gently restrain the rat and place its tail over the radiant heat source.

-

Measure the baseline tail-flick latency (the time it takes for the rat to flick its tail away from the heat). A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

To induce tolerance, administer morphine (e.g., 10 mg/kg, s.c.) twice daily for a set period (e.g., 7 days).

-

In the proglumide group, co-administer proglumide with each morphine injection.

-

On the test day, administer a challenge dose of morphine to all groups and measure the tail-flick latency at various time points.

-

A rightward shift in the dose-response curve for morphine or a decrease in the analgesic effect at a given dose indicates the development of tolerance.

-

Compare the degree of tolerance development between the morphine-only group and the morphine-plus-proglumide group.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of morphine and proglumide on the release of endogenous opioids or other neurotransmitters (e.g., dopamine) in brain regions like the nucleus accumbens or periaqueductal gray.

Materials:

-

Rats or mice with a surgically implanted microdialysis guide cannula targeting the brain region of interest.

-

Microdialysis probes.

-

Perfusion pump and artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

Analytical system for quantifying neurotransmitters (e.g., HPLC with electrochemical detection or mass spectrometry).

-

Morphine and proglumide solutions.

Procedure:

-

Insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a set period.

-

Administer morphine, proglumide, or a combination of both systemically or through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples at regular intervals.

-

Analyze the concentration of the neurotransmitter of interest in the dialysate samples.

-

Compare the post-drug neurotransmitter levels to the baseline levels to determine the effect of the treatment.

Workflow for In Vivo Microdialysis Experiment

Conclusion

This compound's antagonism of CCK receptors presents a compelling strategy for enhancing the therapeutic efficacy of opioids. By counteracting the anti-opioid effects of endogenous CCK, proglumide has been shown in numerous preclinical and some clinical studies to potentiate opioid-induced analgesia and attenuate the development of tolerance. The potential for a direct agonistic effect at delta-opioid receptors adds another layer of complexity and potential therapeutic benefit. Further research is warranted to fully elucidate the binding affinities of proglumide at all opioid receptor subtypes and to optimize dosing strategies for its clinical application as an opioid adjunct. The detailed experimental protocols provided in this guide offer a framework for future investigations into the nuanced interactions between proglumide and the endogenous opioid system.

References

Proglumide Sodium: A Technical Guide to its Anti-Neoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated notable anti-neoplastic properties in various preclinical studies.[1][2][3] Initially developed for the treatment of peptic ulcers, its ability to block both CCK-A and CCK-B receptors has led to investigations into its efficacy as a potential anti-cancer agent.[1][4] This technical guide provides an in-depth overview of the anti-cancer effects of this compound, with a focus on its mechanism of action, experimental evidence, and relevant protocols. The information presented is intended to support further research and development of this compound as a therapeutic agent in oncology.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily by antagonizing cholecystokinin (CCK) receptors, which are overexpressed in several types of cancer cells and components of the tumor microenvironment. It acts as a non-selective antagonist for both CCK-A and CCK-B receptors. The binding of Proglumide to these receptors interferes with the proliferative signals mediated by their endogenous ligands, gastrin and cholecystokinin.

The anti-tumor activity of Proglumide is multifaceted and includes:

-

Direct inhibition of tumor cell growth: By blocking CCK receptors on cancer cells, Proglumide can inhibit their proliferation.

-

Modulation of the tumor microenvironment: Proglumide has been shown to reduce fibrosis and desmoplasia within the tumor microenvironment, which can otherwise act as a barrier to drug delivery and immune cell infiltration.

-

Enhancement of anti-tumor immunity: By decreasing fibrosis, Proglumide can facilitate the infiltration of cytotoxic T-lymphocytes (CD8+ T cells) into the tumor, thereby enhancing the host's immune response against the cancer.

-

Synergistic effects with chemotherapy: Proglumide can render tumors more susceptible to conventional chemotherapeutic agents.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of cancer therapy.

References

Proglumide Sodium's Impact on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of proglumide sodium on gastric acid secretion. Proglumide, a derivative of glutaramic acid, is recognized for its role as a non-selective cholecystokinin (CCK) receptor antagonist, which also competitively inhibits the action of gastrin on parietal cells. This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to ascertain these findings, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion primarily by acting as a competitive antagonist at the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor, located on the basolateral membrane of gastric parietal cells.[1][2] Gastrin, a key hormone in the regulation of gastric acid secretion, normally binds to these receptors to stimulate the release of hydrochloric acid.[3][4] Proglumide's antagonism at this receptor site selectively blocks the secretagogue effects of gastrin and its synthetic analogue, pentagastrin.[5]

Furthermore, proglumide is a non-selective CCK receptor antagonist, meaning it also blocks CCK-A receptors. While the primary regulation of gastric acid secretion by gastrin is through the CCK-B receptor, CCK itself can influence acid secretion, although its effects are complex, potentially involving both stimulatory and inhibitory pathways. Proglumide's action on both receptor subtypes contributes to its overall effect on gastric function. Studies have shown that proglumide does not affect basal acid secretion or secretion stimulated by histamine or acetylcholine, highlighting its specific action on the gastrin-mediated pathway.

Quantitative Effects on Gastric Acid Secretion

The following tables summarize the quantitative and qualitative effects of proglumide on gastric acid secretion as reported in key in vivo and in vitro studies.

Table 1: In Vivo Studies on Proglumide's Effect on Gastric Acid Secretion

| Species/Subjects | Condition | Stimulant | This compound Dose | Effect on Gastric Acid Secretion | Reference |

| Conscious Dogs | Healthy | Pentagastrin | 300 mg/kg·h (intravenous) | Competitive inhibition. Apparent inhibitory constant (Ki) of 300 mg/kg·h, achieving plasma concentrations of approximately 1 mM. | |

| Conscious Dogs | Healthy | Histamine | 300 mg/kg·h (intravenous) | No effect. | |

| Conscious Dogs | Healthy | Bethanechol | 300 mg/kg·h (intravenous) | No effect. | |

| Conscious Dogs | Healthy | Basal | 300 mg/kg·h (intravenous) | No effect. | |

| Humans | Peptic Ulcer Patients | Calcium Gluconate | 400 mg (intravenous bolus) | Significant inhibition of the increase in gastric acid output. | |

| Humans | Peptic Ulcer Patients | - | 1200 mg/day (oral) | Significant reduction in gastric secretion. | |

| Humans | Gastric Ulcer Patients | Basal and Maximally Stimulated | 1200 mg/day (oral) | No significant effect observed in this particular study. |

Table 2: In Vitro Studies on Proglumide's Effect on Parietal Cells

| Preparation | Stimulant | This compound Concentration | Effect on Acid Secretion Proxy (Aminopyrine Accumulation) | Reference |

| Isolated Rabbit Parietal Cells | Basal | 1 x 10-2 M | IC50 for inhibition of basal aminopyrine accumulation. | |

| Isolated Rabbit Parietal Cells | Gastrin | Not specified | Competitive inhibition of gastrin-induced aminopyrine accumulation. | |

| Isolated Rabbit Parietal Cells | Histamine | Not specified | No effect. | |

| Isolated Rabbit Parietal Cells | Acetylcholine | Not specified | Non-competitive inhibition of acetylcholine-induced aminopyrine accumulation. |

Experimental Protocols

In Vivo Assessment in Conscious Dogs

A key study investigating the in vivo effects of proglumide utilized conscious dogs prepared with gastric fistulas to allow for the collection of gastric secretions.

-

Subjects: Healthy conscious dogs of unspecified breed.

-

Procedure:

-

Gastric acid secretion was measured in the basal state and during stimulation.

-

Stimulation was achieved through continuous intravenous infusion of pentagastrin, histamine, or bethanechol.

-

Proglumide was administered as a continuous intravenous infusion at a dose of 300 mg/kg·h.

-

Gastric juice was collected at regular intervals and analyzed for acid output.

-

-

Data Analysis: The effect of proglumide on basal and stimulated acid secretion was determined by comparing the acid output in the presence and absence of the antagonist. Competitive inhibition was assessed by analyzing the dose-response relationship of the stimulant in the presence of proglumide.

In Vitro Assessment using Isolated Parietal Cells

The direct effect of proglumide on parietal cells was investigated using an in vitro preparation of isolated rabbit gastric parietal cells.

-

Preparation: Parietal cells were isolated from the gastric fundic mucosa of rabbits.

-

Procedure:

-

The isolated parietal cells were incubated in a buffered medium.

-

Acid secretion was indirectly measured using the [14C]aminopyrine accumulation method. This technique relies on the principle that the weakly basic aminopyrine will accumulate in acidic compartments, and the amount of accumulation is proportional to the acid produced.

-

The cells were exposed to various secretagogues, including gastrin, histamine, and acetylcholine, in the presence or absence of different concentrations of proglumide.

-

-

Data Analysis: The concentration-response curves for the secretagogues were constructed, and the inhibitory effect of proglumide was quantified by determining its IC50 (the concentration required to inhibit 50% of the maximal response) and the nature of the inhibition (competitive or non-competitive).

Signaling Pathways

Gastrin-Mediated Gastric Acid Secretion

Gastrin, released from G-cells in the gastric antrum, is a primary hormonal stimulator of gastric acid secretion. It binds to the CCK-B receptors on parietal cells, activating a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ and activation of PKC are key events that ultimately lead to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of H+ ions into the gastric lumen.

Proglumide's Inhibition of Gastrin Signaling

Proglumide acts as a competitive antagonist at the CCK-B receptor. This means that proglumide binds to the same site on the receptor as gastrin but does not activate the downstream signaling cascade. By occupying the receptor, proglumide prevents gastrin from binding and initiating the sequence of events that leads to acid secretion. The competitive nature of this inhibition implies that a sufficiently high concentration of gastrin can overcome the blocking effect of proglumide.

Conclusion

This compound is a selective, competitive antagonist of gastrin- and cholecystokinin-stimulated gastric acid secretion. Its mechanism of action is centered on the blockade of the CCK-B (gastrin) receptor on gastric parietal cells. This targeted action prevents the initiation of the intracellular signaling cascade that leads to proton pump activation and acid release. While it has been largely superseded by more potent acid-suppressing agents like proton pump inhibitors, the study of proglumide has been instrumental in elucidating the physiological role of gastrin in gastric acid secretion. The data from both in vivo and in vitro studies consistently demonstrate its efficacy in inhibiting stimulated, but not basal, acid secretion, providing a valuable tool for researchers in the field of gastroenterology and pharmacology.

References

- 1. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parietal cell - Wikipedia [en.wikipedia.org]

- 3. Gastrin - Wikipedia [en.wikipedia.org]

- 4. Gastric and duodenal antiulcer and cytoprotective effects of proglumide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Proglumide Sodium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide sodium, the sodium salt of a glutamic acid derivative, is a non-selective cholecystokinin (CCK) receptor antagonist. Initially developed for the treatment of peptic ulcers, its mechanism of action has led to broader investigations into its potential for pain management and as an adjunct in cancer therapy. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for analogous compounds, quantitative data, and a visualization of its primary signaling pathway.

Introduction

Proglumide, chemically known as 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid, functions by blocking both CCK-A and CCK-B receptors.[1] This antagonism inhibits gastrointestinal motility and reduces gastric secretions.[1] Beyond its gastroprotective effects, Proglumide has been shown to enhance the analgesic effects of opioids and potentially reverse opioid tolerance, making it a compound of interest for novel therapeutic strategies.[1] Understanding its synthesis is crucial for researchers aiming to develop new analogs or scale up production for further investigation.

Chemical Synthesis

General Experimental Protocol for the Synthesis of Proglumide Analogs

The synthesis of 4-benzamido-5-(dialkylamino)-5-oxopentanoic acid derivatives, including Proglumide, generally follows a two-step process:

-

Amide Coupling: Reaction of a protected glutamic acid with a dialkylamine to form the corresponding 5-(dialkylamino)-5-oxopentanoic acid derivative.

-

N-Benzoylation: Acylation of the amino group of the glutamic acid derivative with benzoyl chloride.

Step 1: Synthesis of 5-(dipropylamino)-5-oxo-L-glutamic acid

A solution of L-glutamic acid is reacted with di-n-propylamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours.

Step 2: Synthesis of 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid (Proglumide)

The product from Step 1 is then subjected to N-benzoylation using benzoyl chloride under Schotten-Baumann conditions. The glutamic acid derivative is dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), and benzoyl chloride is added portion-wise with vigorous stirring. The reaction is typically allowed to proceed for a few hours at room temperature. The resulting Proglumide precipitates from the solution and can be collected by filtration.

Step 3: Formation of this compound

To obtain the sodium salt, the synthesized Proglumide is dissolved in a suitable solvent, such as ethanol, and treated with one equivalent of sodium hydroxide or sodium ethoxide. The solvent is then removed under reduced pressure to yield this compound as a solid.

Purification and Characterization